Cas no 2229419-13-8 (3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine)

3-Fluoro-3-(1,3-thiazol-2-yl)propan-1-amine is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of a fluorine atom at the β-position relative to the amine group enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The thiazole moiety contributes to its versatility as a building block for heterocyclic compounds, often associated with bioactive properties. This compound's structural features, including the amine functionality, allow for further derivatization, enabling the synthesis of targeted molecules for medicinal chemistry or crop protection. Its well-defined reactivity profile supports efficient incorporation into complex scaffolds.
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine structure
2229419-13-8 structure
Product name:3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
CAS No:2229419-13-8
MF:C6H9FN2S
Molecular Weight:160.212463140488
CID:5928600
PubChem ID:165754430

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
    • EN300-1803358
    • 2229419-13-8
    • インチ: 1S/C6H9FN2S/c7-5(1-2-8)6-9-3-4-10-6/h3-5H,1-2,8H2
    • InChIKey: OCMRPCNYMRKXIM-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C(CCN)F

計算された属性

  • 精确分子量: 160.04704763g/mol
  • 同位素质量: 160.04704763g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 102
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • XLogP3: 0.6

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1803358-0.1g
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2229419-13-8
0.1g
$1183.0 2023-09-19
Enamine
EN300-1803358-10.0g
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2229419-13-8
10g
$7927.0 2023-06-02
Enamine
EN300-1803358-5g
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2229419-13-8
5g
$3894.0 2023-09-19
Enamine
EN300-1803358-2.5g
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2229419-13-8
2.5g
$2631.0 2023-09-19
Enamine
EN300-1803358-0.05g
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2229419-13-8
0.05g
$1129.0 2023-09-19
Enamine
EN300-1803358-0.25g
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2229419-13-8
0.25g
$1235.0 2023-09-19
Enamine
EN300-1803358-0.5g
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2229419-13-8
0.5g
$1289.0 2023-09-19
Enamine
EN300-1803358-1.0g
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2229419-13-8
1g
$1844.0 2023-06-02
Enamine
EN300-1803358-5.0g
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2229419-13-8
5g
$5345.0 2023-06-02
Enamine
EN300-1803358-1g
3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2229419-13-8
1g
$1343.0 2023-09-19

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine 関連文献

3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amineに関する追加情報

Professional Introduction to 3-Fluoro-3-(1,3-thiazol-2-yl)propan-1-amine (CAS No. 2229419-13-8)

3-Fluoro-3-(1,3-thiazol-2-yl)propan-1-amine, identified by the CAS number 2229419-13-8, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a fluoro substituent and a thiazole ring moiety makes it a promising candidate for further exploration in medicinal chemistry.

The chemical structure of 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine consists of a propylamine backbone linked to a thiazole ring, which is further substituted with a fluorine atom. This specific arrangement of functional groups contributes to its reactivity and potential biological activity. The fluoro group is known for its ability to enhance metabolic stability and binding affinity, making it a valuable component in the design of novel therapeutic agents.

In recent years, there has been a growing interest in the development of compounds incorporating heterocyclic structures, such as thiazole, due to their wide range of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a thiazole ring into 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine not only enhances its pharmacological potential but also opens up avenues for structural modifications to optimize its biological efficacy.

The fluorine atom in 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine plays a crucial role in modulating the compound's pharmacokinetic properties. Fluorine substitution can influence the compound's lipophilicity, solubility, and metabolic pathways, thereby affecting its overall bioavailability and therapeutic efficacy. This makes 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine a versatile scaffold for designing drugs with improved pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development by analyzing their interactions with biological targets. The combination of experimental data and computational predictions provides a comprehensive understanding of the compound's mechanism of action and potential therapeutic applications.

The synthesis of 3-fluoro-3-(1,3-thiazol-2-yl)propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline the synthesis process. These methods not only improve efficiency but also minimize waste generation, aligning with the principles of green chemistry.

In conclusion, 3-fluoro-3-(1,3-thiazol-2-yloxy)propananamin (CAS No. 2229419138) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of drug design principles continues to evolve, compounds like this are likely to play a crucial role in the discovery of novel therapeutic agents that address unmet medical needs.

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